molecular formula C19H21NO3 B6087180 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine

Cat. No. B6087180
M. Wt: 311.4 g/mol
InChI Key: GOJKMPZMFKRKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine, commonly known as MMDA, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. MMDA is a potent serotonin and dopamine agonist, and its structure is similar to that of MDMA (ecstasy). MMDA has been studied for its potential therapeutic applications, especially in treating mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).

Mechanism of Action

MMDA acts as a potent serotonin and dopamine agonist, which means that it binds to and activates these neurotransmitter receptors in the brain. This leads to an increase in the release of these neurotransmitters, which in turn produces a range of effects on mood, emotions, and behavior.
Biochemical and Physiological Effects:
MMDA has been shown to produce a range of biochemical and physiological effects, including increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also produces a range of psychological effects, including altered mood, enhanced empathy, and altered perception of time and space.

Advantages and Limitations for Lab Experiments

MMDA has several advantages for use in lab experiments, including its potency as a serotonin and dopamine agonist, and its similarity in structure to MDMA. However, it also has several limitations, including its potential for abuse and its potential to produce adverse side effects, such as increased heart rate and blood pressure.

Future Directions

There are several potential future directions for research on MMDA, including its potential as a treatment for mental health disorders, its potential for use in addiction and substance abuse treatment, and its potential as a tool for studying the neurobiology of mood and emotion. Further research is needed to fully understand the potential benefits and limitations of MMDA, and to develop safe and effective therapeutic applications for this compound.

Synthesis Methods

MMDA can be synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with 1-amino-1,2,3,4-tetrahydronaphthalene in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction yields N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydro-1-naphthalenamine as the final product.

Scientific Research Applications

MMDA has been studied for its potential therapeutic applications in treating mental health disorders such as depression, anxiety, and PTSD. It has been shown to have a positive effect on mood and emotional well-being, and it may also have potential as a treatment for addiction and substance abuse disorders.

properties

IUPAC Name

N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-21-17-9-13(10-18-19(17)23-12-22-18)11-20-16-8-4-6-14-5-2-3-7-15(14)16/h2-3,5,7,9-10,16,20H,4,6,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJKMPZMFKRKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CNC3CCCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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